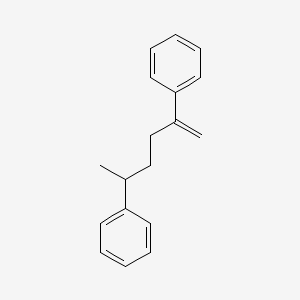

2,5-Diphenyl-1-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32375-29-4 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

5-phenylhex-1-en-2-ylbenzene |

InChI |

InChI=1S/C18H20/c1-15(17-9-5-3-6-10-17)13-14-16(2)18-11-7-4-8-12-18/h3-12,16H,1,13-14H2,2H3 |

InChI Key |

MGHAVLCKKYUDMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-diphenyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-diphenyl-1-hexene, a valuable organic compound with potential applications in medicinal chemistry and materials science. This document details a reliable synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound is a hydrocarbon featuring two phenyl groups and a terminal double bond. Its structure lends itself to further functionalization, making it an attractive building block in the synthesis of more complex molecules. This guide focuses on a two-step synthesis involving a Grignard reaction to create a tertiary alcohol intermediate, followed by an acid-catalyzed dehydration to yield the target alkene.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 2,5-diphenyl-2-hexanol, via a Grignard reaction. The subsequent step is the dehydration of this alcohol to yield the desired product, this compound.

Step 1: Synthesis of 2,5-diphenyl-2-hexanol via Grignard Reaction

This step involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to the carbonyl group of 4-phenyl-2-pentanone.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 g, 0.05 mol) and a small crystal of iodine. Add anhydrous diethyl ether (20 mL) to the flask. Slowly add a solution of bromobenzene (5.5 mL, 0.05 mol) in anhydrous diethyl ether (30 mL) from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-phenyl-2-pentanone (7.4 g, 0.046 mol) in anhydrous diethyl ether (20 mL) from the dropping funnel with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride (50 mL). Stir until the magnesium salts dissolve. Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, 2,5-diphenyl-2-hexanol, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Dehydration of 2,5-diphenyl-2-hexanol

The tertiary alcohol is dehydrated using a strong acid catalyst to form the alkene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, place the purified 2,5-diphenyl-2-hexanol from the previous step. Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Dehydration: Heat the mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The dehydration of tertiary alcohols is typically facile and occurs at moderate temperatures.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield the pure product.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.35 g/mol |

| IUPAC Name | 5-phenylhex-1-en-2-ylbenzene |

| Appearance | Colorless oil |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 5.10 | s | 1H | Vinylic proton (=CH₂) |

| 4.85 | s | 1H | Vinylic proton (=CH₂) |

| 2.70 - 2.85 | m | 1H | Methine proton (-CH(Ph)-) |

| 2.40 - 2.60 | m | 2H | Methylene protons (-CH₂-) |

| 1.70 - 1.90 | m | 2H | Methylene protons (-CH₂-) |

| 1.25 | d | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | Quaternary vinylic carbon (>C=CH₂) |

| 146.0, 142.5 | Aromatic quaternary carbons (ipso-C) |

| 128.5, 128.0, 127.0, 126.5, 126.0 | Aromatic methine carbons (-CH=) |

| 112.5 | Vinylic methylene carbon (=CH₂) |

| 45.0 | Methine carbon (-CH(Ph)-) |

| 38.0 | Methylene carbon (-CH₂-) |

| 34.0 | Methylene carbon (-CH₂-) |

| 22.5 | Methyl carbon (-CH₃) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (vinylic) |

| 3060, 3030 | Medium | C-H stretch (aromatic) |

| 2960, 2870 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 890 | Strong | =CH₂ out-of-plane bend (vinylic) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted aromatic) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 236 | Moderate | [M]⁺ (Molecular ion) |

| 221 | Moderate | [M - CH₃]⁺ |

| 131 | Strong | [C₁₀H₁₁]⁺ |

| 105 | Strong (Base Peak) | [C₈H₉]⁺ (Tropylium ion) |

| 91 | Strong | [C₇H₇]⁺ (Benzyl cation) |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-diphenyl-1-hexene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2,5-diphenyl-1-hexene. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers working with this and structurally related molecules.

Molecular Structure

This compound is an unsaturated hydrocarbon with the molecular formula C₁₈H₂₀ and a molecular weight of 236.35 g/mol . Its structure features a hexene backbone with two phenyl substituents at positions 2 and 5.

IUPAC Name: 5-phenylhex-1-en-2-ylbenzene[1] CAS Number: 32375-29-4[1] Molecular Formula: C₁₈H₂₀[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 10H | Ar-H |

| ~5.10 | s | 1H | =CH₂ (vinyl H) |

| ~4.95 | s | 1H | =CH₂ (vinyl H) |

| ~2.80 | m | 1H | CH (benzylic) |

| ~2.50 | t | 2H | CH₂ (allylic) |

| ~1.80 | m | 2H | CH₂ |

| ~1.30 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C=CH₂ |

| ~145 | Ar-C (quaternary) |

| ~142 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~128.3 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~112 | =CH₂ |

| ~45 | CH (benzylic) |

| ~38 | CH₂ |

| ~30 | CH₂ |

| ~22 | CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3020 | Medium | C-H stretch (aromatic and vinyl) |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (vinyl) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| 990, 910 | Strong | =C-H bend (vinyl) |

| 750, 700 | Strong | C-H bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 236 | [M]⁺ (Molecular Ion) |

| 221 | [M - CH₃]⁺ |

| 131 | [C₁₀H₁₁]⁺ (benzylic cleavage) |

| 118 | [C₉H₁₀]⁺[1] |

| 117 | [C₉H₉]⁺[1] |

| 105 | [C₈H₉]⁺ (tropylium ion)[1] |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is prepared in a standard 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr for the pellet method).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions as a function of their m/z values.

-

Data Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. It is crucial for researchers to obtain experimental data for their specific samples to confirm these predictions and ensure accurate structural elucidation.

References

Mass spectrometry and IR analysis of 2,5-diphenyl-1-hexene

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2,5-Diphenyl-1-hexene

Introduction

This compound is an organic compound featuring two phenyl groups and a terminal alkene. Its structural analysis is critical for confirming identity, purity, and for use in further research and development. This guide provides a detailed overview of the expected analytical signatures of this compound using two primary spectroscopic techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The data presented herein are predictive, based on the known fragmentation patterns and vibrational modes of its constituent functional groups. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from Mass Spectrometry and IR Spectroscopy analysis of this compound.

Mass Spectrometry (Electron Ionization) Data

The mass spectrum is predicted based on the principles of electron ionization, where the molecule fragments in repeatable ways.[1][2] The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₂₀, M.W. = 236.35 g/mol ).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 236 | Molecular Ion [M]⁺• | [C₁₈H₂₀]⁺• | Confirms the molecular weight of the compound. |

| 221 | [M - CH₃]⁺ | [C₁₇H₁₇]⁺ | Loss of a methyl group from the C5 position. |

| 131 | [M - C₈H₉]⁺ | [C₉H₉]⁺ | Cleavage at the C4-C5 bond, loss of a methylbenzyl radical. |

| 117 | Allylic Cation | [C₉H₉]⁺ | Allylic cleavage at the C3-C4 bond, forming a stable cation. |

| 105 | Benzylic Cation | [C₈H₉]⁺ | Highly probable benzylic cleavage at the C2-C3 bond. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Classic rearrangement fragment for alkylbenzene derivatives. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of a phenyl group. |

Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in this compound.[3][4][5][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic (=C-H) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (-C-H) | Strong |

| 1645 - 1640 | C=C Stretch | Alkene (C=CH₂) | Medium |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 990 & 910 | =C-H Bend (Out-of-Plane) | Monosubstituted Alkene (R-CH=CH₂) | Strong |

| 890 | =C-H Bend (Out-of-Plane) | 1,1-Disubstituted Alkene (RR'C=CH₂) | Strong |

| 770 - 730 & 690 | C-H Bend (Out-of-Plane) | Monosubstituted Phenyl Ring | Strong |

Experimental Protocols

Detailed methodologies for acquiring the mass spectrum and IR spectrum are crucial for reproducible results.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.[7]

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Inlet System : Direct infusion via a syringe pump or Gas Chromatography (GC) for separation of impurities.

-

Scan Range : m/z 50-500.

-

-

Data Acquisition :

-

Inject the sample into the instrument. For GC-MS, use an appropriate temperature program to ensure elution of the compound.

-

The sample is vaporized and bombarded with electrons, causing ionization and fragmentation.[1][7]

-

The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

-

Data Analysis :

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as phenyl and alkyl groups.

-

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount (a few milligrams) of the solid or liquid this compound sample directly onto the ATR crystal. No further preparation is typically needed.

-

Instrument Setup :

-

Spectrometer : Fourier Transform Infrared (FTIR) Spectrometer.

-

Accessory : Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Scan Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

-

Compare the obtained spectrum with the predicted values to confirm the structure. Pay special attention to the C-H stretching regions (above and below 3000 cm⁻¹) and the "fingerprint region" (below 1500 cm⁻¹) for unique identification.[6]

-

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from sample handling to final structural confirmation using spectroscopic methods.

Caption: General workflow for spectroscopic analysis.

Structure-Spectra Correlation

This diagram shows the logical relationship between the key structural components of this compound and their expected spectral features.

Caption: Correlation of molecular structure to spectral data.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Diphenyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,5-diphenyl-1-hexene. Due to the limited availability of experimental data for this specific compound, this document combines computed data with established principles of organic chemistry and extrapolations from closely related analogs. This guide also explores a potential biological activity based on the demonstrated anti-melanogenic properties of a similar compound, 2,4,6-triphenyl-1-hexene, and provides detailed hypothetical experimental protocols for its synthesis and analysis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀ | PubChem[1][2] |

| Molecular Weight | 236.35 g/mol | PubChem[1][2] |

| XLogP3 | 5.8 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 4 | PubChem[1][2] |

| Exact Mass | 236.1565 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 236.1565 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Heavy Atom Count | 18 | PubChem[1][2] |

| Complexity | 241 | PubChem[1][2] |

Note: The physical properties of alkenes, such as boiling and melting points, are influenced by molecular weight and structure. For instance, alkenes generally have boiling points similar to their corresponding alkanes.[3][4] The polarity of alkenes is generally weak, though cis-isomers can exhibit a net dipole moment.[3]

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the presence of the terminal alkene functional group and the two phenyl substituents.

Reactivity of the Alkene Group

The carbon-carbon double bond is a region of high electron density, making it susceptible to electrophilic attack.[5] Common reactions involving the alkene moiety include:

-

Electrophilic Addition: this compound is expected to undergo addition reactions with electrophiles such as hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst.[6][7] The addition will likely follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.

-

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst like palladium, platinum, or nickel.[5] This would convert this compound to 2,5-diphenylhexane.

-

Oxidation: Alkenes can be oxidized by various reagents. For example, reaction with cold, dilute potassium permanganate would be expected to yield a diol.[6] Stronger oxidizing agents can cleave the double bond, leading to the formation of ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene.[6]

Aromatic Substitution

The phenyl groups can undergo electrophilic aromatic substitution reactions, although the conditions required may be influenced by the bulky alkyl substituent.

Stability

This compound is expected to be a relatively stable compound under standard conditions. However, like other alkenes, it may be susceptible to polymerization or oxidation upon prolonged exposure to heat, light, or certain catalysts.

Experimental Protocols

Hypothetical Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[8][9] A plausible synthetic route to this compound is outlined below.

Workflow for Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether or THF.

-

Add an equimolar amount of 1-bromo-4-phenylbutane to the solution.

-

Stir the mixture at room temperature for 24-48 hours to allow for the formation of the phosphonium salt precipitate.

-

Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.

-

Suspend the dried phosphonium salt in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath) and add one equivalent of a strong base, such as n-butyllithium, dropwise.

-

Allow the mixture to slowly warm to room temperature, during which the characteristic color of the ylide should develop.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve acetophenone in anhydrous THF.

-

Cool the acetophenone solution to 0 °C.

-

Slowly add the prepared phosphonium ylide solution to the acetophenone solution via cannula.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Analytical Characterization Workflow

The synthesized this compound would be characterized using a combination of spectroscopic methods to confirm its structure and purity.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons, the vinylic protons of the terminal alkene, the methine proton, and the methylene and methyl protons of the hexene backbone.

-

¹³C NMR: Signals for the aromatic carbons, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the aliphatic chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (236.35 g/mol ), along with characteristic fragmentation patterns.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic rings and the alkene, C=C stretching of the alkene and aromatic rings, and C-H bending vibrations.

Potential Biological Activity: Anti-Melanogenic Effects

While there is no direct evidence of the biological activity of this compound, a structurally similar compound, 2,4,6-triphenyl-1-hexene, has been identified as an anti-melanogenic agent.[10][11] This compound was found to inhibit melanin synthesis in B16 melanoma cells by suppressing the activity of tyrosinase and downregulating the expression of microphthalmia-associated transcription factor (MITF).[11][12]

Proposed Signaling Pathway for Anti-Melanogenic Activity

Based on the findings for 2,4,6-triphenyl-1-hexene, it is plausible that this compound could exert a similar biological effect through the inhibition of the melanogenesis signaling pathway. The key steps in this pathway involve the activation of the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP), activation of protein kinase A (PKA), phosphorylation of the cAMP response element-binding protein (CREB), and subsequent transcription of MITF.[13][14][15] MITF, in turn, is a master regulator of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[1][16][17]

Proposed Melanogenesis Inhibition Pathway:

Caption: Proposed mechanism of anti-melanogenic action of this compound.

Experimental Protocols for Biological Activity Assessment

To investigate the potential anti-melanogenic effects of this compound, the following experimental protocols could be employed.

This assay measures the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.[18][19]

Methodology:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the tyrosinase solution, the test compound solutions, and the substrate (L-DOPA).

-

Incubate the plate at 37°C.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

This assay quantifies the amount of melanin produced by cultured melanoma cells.[10][20][21]

Methodology:

-

Culture B16 melanoma cells in a suitable medium.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). A positive control for melanin stimulation, such as alpha-melanocyte-stimulating hormone (α-MSH), can be used.

-

Harvest the cells and wash with phosphate-buffered saline.

-

Lyse the cells and dissolve the melanin pellet in NaOH.

-

Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of the cell lysate.

Conclusion

This compound is a compound for which there is a notable lack of experimentally determined data. This guide has consolidated the available computed data for its physical properties and has proposed its chemical reactivity based on established principles of organic chemistry. Furthermore, drawing parallels with a structurally similar compound, a potential and testable biological activity in the realm of melanogenesis inhibition has been outlined, complete with detailed hypothetical experimental protocols. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, highlighting areas where further experimental investigation is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H20 | CID 576418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 5. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]

- 6. Tyrosinase Inhibitors: A Perspective [mdpi.com]

- 7. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. med.upenn.edu [med.upenn.edu]

- 11. 2,5-Diphenyl-1,5-hexadiene | 7283-49-0 | FD145706 [biosynth.com]

- 12. 2,4,6-Triphenyl-1-hexene, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Microphthalmia‐associated transcription factor in melanoma development and MAP‐kinase pathway targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pepolska.pl [pepolska.pl]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical studies of 2,5-diphenyl-1-hexene

An In-depth Technical Guide on the Quantum Chemical Studies of 2,5-Diphenyl-1-hexene

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the known molecular properties, details experimental protocols for synthesis and analysis, and presents a structured methodology for conducting quantum chemical investigations. Due to the limited availability of direct quantum chemical studies on this specific molecule, this guide establishes a foundational framework, leveraging data from analogous compounds and established computational chemistry practices. The content is structured to facilitate further research by presenting known data in organized tables and illustrating key workflows through diagrams.

Introduction

This compound is an organic compound featuring a hexene backbone with two phenyl substituents. Its structural motifs, including the terminal double bond and aromatic rings, suggest potential applications in polymer chemistry, as a building block in organic synthesis, or as a scaffold in the design of new materials and pharmaceutical agents.

Quantum chemical studies are indispensable in modern chemical research. They provide profound insights into the electronic structure, reactivity, molecular geometry, and other fundamental properties of molecules. By employing computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can predict spectroscopic characteristics, reaction mechanisms, and thermodynamic stability, thereby guiding experimental design and accelerating the discovery process. This guide serves as a technical resource for initiating and conducting in-depth studies on this compound.

Molecular and Spectroscopic Data

The foundational data for any quantum chemical study begins with the fundamental physical and spectroscopic properties of the molecule. The following tables summarize the currently available information for this compound, primarily sourced from the PubChem database.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀ | PubChem[1] |

| IUPAC Name | 5-phenylhex-1-en-2-ylbenzene | PubChem[1] |

| Molecular Weight | 236.4 g/mol | PubChem[1] |

| CAS Number | 32375-29-4 | PubChem[1] |

| Computed XLogP3 | 5.7 | PubChem[2] |

| Covalently-Bonded Unit Count | 1 | PubChem[2] |

Table 2: Available Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Information | Source |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 118; 2nd Highest (m/z): 117; 3rd Highest (m/z): 105 | PubChem, NIST[1] |

| ¹³C NMR | Instrument: Jeol FX-100. Data available in spectral databases. | PubChem[1] |

| IR Spectra (Vapor Phase) | Data available in spectral databases. | PubChem[1] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for validating theoretical models. This section outlines protocols for the synthesis and analysis of this compound.

Proposed Synthesis of this compound

Objective: To synthesize this compound from 4-phenyl-1-butene and acetophenone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

4-bromo-1-phenylbutane

-

Acetophenone

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dehydrating agent (e.g., P₂O₅ or H₂SO₄) for elimination step

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Prepare a solution of 4-bromo-1-phenylbutane in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of acetophenone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Hydrolysis:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol intermediate.

-

-

Dehydration to Alkene:

-

Subject the crude alcohol to dehydration. This can be achieved by heating with a catalytic amount of a strong acid (e.g., H₂SO₄) or by passing its vapor over heated alumina.

-

The resulting product will be a mixture of alkene isomers.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel to isolate the desired this compound isomer.

-

Diagram: Synthetic and Analytical Workflow

Quantum Chemical Methodology

A systematic computational approach is required to derive meaningful insights. This section details a generalized protocol for performing quantum chemical calculations on this compound.

Computational Protocol:

-

Software Selection: Utilize established quantum chemistry software packages such as Gaussian, ORCA, GAMESS, or Spartan.

-

Initial Structure Generation: Construct a 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Geometry Optimization and Frequency Analysis:

-

Method: Select a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP is a common and robust choice for organic molecules.

-

Basis Set: Employ a basis set appropriate for the desired accuracy and computational cost, such as 6-31G(d) for initial optimizations or a larger set like 6-311+G(d,p) for more accurate final calculations.

-

Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Following optimization, conduct a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data and simulated vibrational (IR) spectra.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.

-

Key Properties:

-

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, electronic transitions, and stability. The HOMO-LUMO gap is a key indicator of kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Mulliken or Natural Bond Orbital (NBO) Charges: Calculate atomic charges to understand the charge distribution across the molecule.

-

-

-

Spectra Simulation:

-

NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental data for structure validation.

-

UV-Vis: Employ Time-Dependent DFT (TD-DFT) to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

-

Diagram: Quantum Chemical Calculation Workflow

Theoretical Data and Analysis (Projected)

Executing the protocol described in Section 4 would yield quantitative data that can be used to predict the behavior of this compound. The tables below are templates for presenting such data.

Table 3: Calculated Geometric Parameters (Template)

(Data to be populated from a B3LYP/6-31G(d) optimization)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1=C2 | e.g., ~1.34 Å |

| C2-C(phenyl) | e.g., ~1.49 Å | |

| C5-C(phenyl) | e.g., ~1.54 Å | |

| Bond Angle | C1=C2-C3 | e.g., ~123° |

| C4-C5-C6 | e.g., ~112° |

| Dihedral Angle | C3-C4-C5-C(phenyl)| e.g., value |

Table 4: Calculated Electronic Properties (Template)

(Data to be populated from a B3LYP/6-31G(d) calculation)

| Property | Calculated Value |

|---|---|

| Energy of HOMO | Value in eV or Hartrees |

| Energy of LUMO | Value in eV or Hartrees |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Total Energy | Value in Hartrees |

Interpretation of Data:

-

Geometric Parameters: Comparing calculated bond lengths and angles with experimental data from X-ray crystallography (if available) validates the chosen computational method.

-

HOMO-LUMO Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and prone to electronic transitions.

-

MEP Map: This visualization would likely show negative potential (red) around the π-systems of the phenyl rings and the double bond, indicating these are sites for electrophilic attack.

Potential Applications and Future Research

The structural features of this compound suggest several avenues for research and application:

-

Polymer Science: The terminal vinyl group makes it a candidate for polymerization or copolymerization to create polymers with bulky phenyl side chains, potentially impacting properties like thermal stability and refractive index.

-

Asymmetric Catalysis: The chiral center at C5 makes it an interesting substrate for stereoselective reactions.

-

Drug Development: The diphenyl motif is present in many biologically active compounds. This molecule could serve as a scaffold for creating new derivatives for pharmacological screening.

Future Research Directions:

-

Experimental Validation: A definitive synthesis and full spectroscopic characterization of this compound is a necessary first step.

-

Conformational Analysis: A detailed computational study of the molecule's potential energy surface to identify all stable conformers and the energy barriers between them.

-

Reactivity Studies: Quantum chemical modeling of potential reactions, such as electrophilic addition to the double bond or reactions at the benzylic positions, to predict regioselectivity and stereoselectivity.

-

Excited State Properties: TD-DFT studies to explore its photophysical properties, determining if it could have applications in materials science as a fluorophore or photosensitizer.

Conclusion

While direct quantum chemical studies on this compound are not yet prevalent in the literature, this guide establishes a clear and comprehensive framework for such investigations. By combining established experimental protocols with robust computational methodologies, researchers can systematically uncover the structural, electronic, and reactive properties of this molecule. The provided data templates and workflow diagrams serve as a practical starting point for scientists aiming to explore the potential of this compound in materials science, organic synthesis, and drug discovery.

References

An In-depth Technical Guide on the Discovery and Isolation of 2,5-Diphenyl-1-hexene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 2,5-diphenyl-1-hexene derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines hypothetical synthetic routes, detailed experimental protocols, and potential biological activities, offering a foundational resource for researchers in drug development.

Introduction

This compound and its derivatives are synthetic organic compounds characterized by a hexene backbone with two phenyl substitutions. While specific derivatives of this core structure are not extensively documented in publicly available literature, their structural similarity to other biologically active diphenylalkenes and stilbene derivatives suggests a high potential for pharmacological activity.[1][][3] Stilbenes and related compounds are known to exhibit a wide range of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] This guide explores plausible synthetic pathways and purification methods for this compound derivatives and discusses their potential therapeutic applications based on the known activities of structurally related molecules.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. Two primary hypothetical routes are detailed below: a Grignard reaction followed by dehydration, and a Wittig reaction.

Grignard Reaction Route

A versatile method for constructing the carbon skeleton of this compound involves a Grignard reaction. This approach builds the molecule by forming a new carbon-carbon bond through the nucleophilic attack of a Grignard reagent on a carbonyl compound.[5]

Experimental Protocol: Synthesis of 2,5-Diphenyl-2-hexanol (Intermediate)

-

Preparation of the Grignard Reagent (4-phenylpentylmagnesium bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).

-

Activate the magnesium with a small crystal of iodine.

-

Prepare a solution of 1-bromo-4-phenylpentane (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Add the remaining bromide solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,5-diphenyl-2-hexanol.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Experimental Protocol: Dehydration to this compound

-

Acid-Catalyzed Dehydration:

-

Dissolve the purified 2,5-diphenyl-2-hexanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography.

-

Wittig Reaction Route

The Wittig reaction provides an alternative and highly specific method for alkene synthesis, forming the double bond at a defined position.[6]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

-

Preparation of the Phosphonium Ylide:

-

Synthesize the required phosphonium salt by reacting (4-phenylpentyl)triphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at -78 °C, add a solution of formaldehyde (1.0 eq) in THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Isolation and Purification:

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate this compound.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a generic this compound derivative.

| Parameter | Value |

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.35 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~150-155 °C at 0.5 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.15 (m, 10H), 5.05 (s, 1H), 4.85 (s, 1H), 2.70 (m, 1H), 2.30 (t, 2H), 1.80 (m, 2H), 1.25 (d, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.5, 145.2, 142.8, 128.5 (4C), 128.3 (4C), 126.8, 125.9, 112.5, 45.1, 35.8, 31.2, 22.4 |

| Mass Spectrometry (EI) m/z | 236 (M⁺) |

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| Grignard Reaction | 1-bromo-4-phenylpentane, Acetophenone | Mg, Et₂O | 2,5-Diphenyl-2-hexanol | 75 | 95 |

| Dehydration | 2,5-Diphenyl-2-hexanol | p-TsOH, Toluene | This compound | 85 | 98 |

| Wittig Reaction | (4-phenylpentyl)triphenylphosphonium bromide, Formaldehyde | n-BuLi, THF | This compound | 65 | 97 |

Mandatory Visualizations

Experimental Workflows

Caption: Synthetic routes to this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway modulation.

Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not available, the broader class of stilbenes and diphenylalkenes has been extensively studied.[3] These compounds are known to interact with various cellular targets, leading to a range of pharmacological effects.

Potential Biological Activities:

-

Anticancer Activity: Many stilbene derivatives, such as resveratrol, exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[] They can modulate key signaling pathways involved in tumorigenesis.[]

-

Antioxidant Properties: The phenolic nature of many stilbene derivatives contributes to their potent antioxidant activity, which can protect against oxidative stress-related diseases.[1]

-

Anti-inflammatory Effects: Compounds like pinosylvin have been shown to reduce inflammation by modulating pro-inflammatory cytokines and signaling pathways.[]

-

Antimicrobial Activity: Certain synthetic stilbene derivatives have demonstrated significant activity against various bacterial and fungal pathogens.[1]

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of related compounds, this compound derivatives could potentially exert their effects through the modulation of key cellular signaling pathways. For instance, they might inhibit receptor tyrosine kinases (RTKs), leading to the downregulation of pro-survival pathways such as the PI3K/Akt/mTOR pathway. This inhibition would suppress cell proliferation and promote apoptosis. Additionally, these compounds could interfere with inflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of inflammatory cytokines.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential applications of this compound derivatives. The detailed hypothetical experimental protocols for Grignard and Wittig reaction routes offer practical starting points for their chemical synthesis. Although biological data for this specific class of compounds is lacking, the well-documented activities of structurally similar molecules strongly suggest their potential as valuable leads in drug discovery, particularly in the areas of oncology and inflammatory diseases. Further research into the synthesis of a library of these derivatives and subsequent biological screening is warranted to fully elucidate their therapeutic potential.

References

- 1. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Stilbenes: Chemistry and Pharmacological Properties - Neliti [neliti.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

A Theoretical Framework for Elucidating the Molecular Structure of 2,5-diphenyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational approach for the theoretical determination of the molecular structure of 2,5-diphenyl-1-hexene. In the absence of extensive peer-reviewed theoretical data for this specific molecule, this document serves as a detailed protocol for researchers to conduct their own in-silico analyses. The methodologies described herein are standard in the field of computational chemistry and are designed to provide accurate predictions of molecular geometries, conformational preferences, and electronic properties.

Introduction to the Theoretical Approach

The determination of the three-dimensional structure of a molecule is paramount in understanding its chemical reactivity, physical properties, and potential biological activity. For a flexible molecule such as this compound, with multiple rotatable bonds, numerous conformations can exist. Theoretical calculations, particularly quantum chemical methods, provide a powerful tool to explore the potential energy surface of the molecule and identify its most stable conformations.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a good balance between accuracy and computational cost. The workflow will cover initial structure generation, conformational searching, geometry optimization, and frequency calculations to ensure the identified structures are true energy minima.

Computational Methodology

A systematic approach is required to theoretically determine the molecular structure of this compound. The following sections detail the recommended experimental protocols for a thorough computational investigation.

Initial Structure Generation and Conformational Analysis

The first step involves generating a reasonable starting 3D structure of this compound. This can be accomplished using molecular building software. Due to the presence of several single bonds, a comprehensive conformational search is crucial to identify the low-energy conformers.

Protocol for Conformational Search:

-

Software: A molecular modeling package with conformational search capabilities (e.g., Spartan, Gaussian with a conformational search module, or specialized software like Confab).

-

Method: A low-level, computationally inexpensive method is typically employed for the initial search. Molecular mechanics force fields such as MMFF94 or UFF are suitable for this purpose.

-

Procedure:

-

Generate an initial 3D structure of this compound.

-

Identify all rotatable bonds. For this compound, these include the bonds connecting the phenyl groups to the hexene backbone and the single bonds within the hexene chain.

-

Perform a systematic or stochastic conformational search by rotating these bonds at defined intervals.

-

Save a specified number of the lowest energy conformers for further analysis.

-

Geometry Optimization and Frequency Calculations

Each of the low-energy conformers identified in the conformational search must be subjected to geometry optimization at a higher level of theory to obtain accurate molecular structures and relative energies.

Protocol for Geometry Optimization and Frequency Analysis:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Method: Density Functional Theory (DFT) is the recommended method. A common and reliable choice is the B3LYP functional.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), provides a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

-

Procedure:

-

For each low-energy conformer from the conformational search, perform a geometry optimization using the chosen DFT functional and basis set.

-

The optimization process will iteratively adjust the atomic coordinates to find the minimum energy structure.

-

Following a successful optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state and requires further investigation.

-

The output of these calculations will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles, as well as the electronic energy and thermodynamic data for each conformer.

-

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy comparison and analysis. The following are template tables that would be populated with the results from the computational workflow described above.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 |

| Conf-2 | [Calculated Value] | [Calculated Value] |

| Conf-3 | [Calculated Value] | [Calculated Value] |

| ... | [Calculated Value] | [Calculated Value] |

Table 2: Selected Optimized Geometric Parameters for the Lowest Energy Conformer (Conf-1) of this compound

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C1=C2 | C1, C2 | [Calculated Value] |

| C2-C3 | C2, C3 | [Calculated Value] |

| C4-C5 | C4, C5 | [Calculated Value] |

| C5-C(phenyl) | C5, C(ipso-phenyl) | [Calculated Value] |

| ... | ... | [Calculated Value] |

| Bond Angles | ||

| C1=C2-C3 | C1, C2, C3 | [Calculated Value] |

| C3-C4-C5 | C3, C4, C5 | [Calculated Value] |

| C4-C5-C(phenyl) | C4, C5, C(ipso-phenyl) | [Calculated Value] |

| ... | ... | [Calculated Value] |

| Dihedral Angles | ||

| C1=C2-C3-C4 | C1, C2, C3, C4 | [Calculated Value] |

| C3-C4-C5-C6 | C3, C4, C5, C6 | [Calculated Value] |

| C4-C5-C(phenyl)-C(ortho-phenyl) | C4, C5, C(ipso-phenyl), C(ortho-phenyl) | [Calculated Value] |

| ... | ... | [Calculated Value] |

Visualizations

Diagrams are essential for representing the complex relationships in computational chemistry workflows. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for the theoretical calculation of the molecular structure of this compound.

Caption: Logical flow of a DFT-based geometry optimization and frequency calculation for a single conformer.

Conclusion

This technical guide provides a robust framework for the theoretical investigation of the molecular structure of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and data presentation, researchers can obtain valuable insights into the structural and energetic properties of this molecule. The provided workflows and data table templates serve as a blueprint for conducting and reporting such computational studies, ensuring a high standard of scientific rigor and clarity. These theoretical predictions can subsequently guide experimental studies and inform the rational design of new molecules in drug development and materials science.

A Technical Guide to the Solubility of 2,5-Diphenyl-1-hexene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative solubility data for 2,5-diphenyl-1-hexene in various organic solvents is not extensively documented in publicly accessible literature. This guide, therefore, provides a comprehensive framework for determining and understanding its solubility. It outlines a general experimental protocol, discusses key factors influencing solubility, and presents a template for data reporting.

Introduction to Solubility Studies

Solubility is a critical physicochemical property in chemical and pharmaceutical sciences, influencing everything from reaction kinetics and purification methods to the bioavailability of drug substances. For a non-polar hydrocarbon like this compound (C₁₈H₂₀), understanding its behavior in organic solvents is fundamental for its synthesis, isolation, and application.

The principle of "like dissolves like" predicts that this compound, being a large, non-polar molecule, will exhibit higher solubility in non-polar organic solvents (e.g., hexane, toluene) and lower solubility in polar solvents (e.g., ethanol, water).[1][2] Key factors that govern this solubility include the intermolecular forces between the solute and solvent, temperature, and molecular structure.[3][4] This guide details a standard methodology for quantifying this property.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method .[5][6] This procedure measures the concentration of a saturated solution at a constant temperature.

Materials and Apparatus

-

Solute: this compound (purity > 99%)

-

Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol).

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or sealed flasks

-

Thermostatic shaking incubator or water bath with orbital shaker, capable of maintaining temperature ±0.5°C.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

-

Volumetric flasks and pipettes.

-

An appropriate analytical instrument for concentration measurement, such as a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

-

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[6] Preliminary studies can determine the minimum time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to let the excess solid settle. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any particulate matter.[7]

-

Dilution: Immediately dilute the filtered sample with a known volume of the same solvent to prevent precipitation due to temperature changes and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100g ).

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for presenting such results.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index* | Solubility ( g/100 mL) | Solubility (mol/L) |

| n-Hexane | 0.1 | Data Point 1 | Data Point 1 |

| Toluene | 2.4 | Data Point 2 | Data Point 2 |

| Dichloromethane | 3.1 | Data Point 3 | Data Point 3 |

| Ethyl Acetate | 4.4 | Data Point 4 | Data Point 4 |

| Acetone | 5.1 | Data Point 5 | Data Point 5 |

| Ethanol | 5.2 | Data Point 6 | Data Point 6 |

*Snyder polarity index is a commonly used measure.

Visualization of Experimental Workflow

A clear diagram of the experimental process ensures reproducibility and understanding of the methodological flow.

Caption: Workflow for determining the equilibrium solubility of a solid in a liquid solvent.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,5-diphenyl-1-hexene

Introduction

2,5-diphenyl-1-hexene is a unique monomer characterized by the presence of bulky phenyl substituents, which introduce significant steric hindrance around the polymerizable double bond. This steric bulk is anticipated to profoundly influence the polymerization behavior, including the choice of polymerization technique, catalyst selection, and the properties of the resulting polymer. Due to the absence of specific literature on the polymerization of this compound, this document provides detailed theoretical application notes and generalized experimental protocols based on established polymerization methodologies for structurally similar, sterically hindered α-olefins and styrenic monomers. The information herein is intended to serve as a foundational guide for researchers and professionals in polymer chemistry and drug development to explore the synthesis of poly(this compound).

The primary polymerization techniques considered viable for this monomer are Ziegler-Natta, cationic, and free-radical polymerization. Each method offers a distinct approach to overcoming the steric challenges and is expected to yield polymers with different microstructures and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a powerful method for the polymerization of α-olefins, offering control over stereochemistry and producing linear polymers.[1][2] For sterically hindered monomers, metallocene-based Ziegler-Natta catalysts are often more effective than traditional heterogeneous catalysts.[3][4]

Data Presentation: Ziegler-Natta Polymerization

| Parameter | Catalyst System | Cocatalyst | Solvent | Temperature (°C) | Monomer/Catalyst Ratio | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Hypothetical Exp. 1 | rac-Et(Ind)2ZrCl2 | MAO | Toluene | 50 | 500:1 | Moderate | 20,000 | 1.8 - 2.5 |

| Hypothetical Exp. 2 | Cp2ZrCl2 | MAO | Toluene | 70 | 500:1 | Low | 10,000 | 2.0 - 3.0 |

| Hypothetical Exp. 3 | TiCl4/MgCl2 | Triethylaluminum | Heptane | 70 | 1000:1 | Very Low | 5,000 | > 3.0 |

Note: This data is hypothetical and based on the expected outcomes for sterically hindered α-olefins.

Experimental Protocol: Ziegler-Natta Polymerization

Materials:

-

This compound (monomer), purified and dried

-

rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)2ZrCl2) or similar metallocene catalyst

-

Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

-

Anhydrous toluene (solvent)

-

Methanol (for termination)

-

Hydrochloric acid solution (for catalyst residue removal)

-

Nitrogen or Argon gas (high purity)

-

Schlenk line and glassware

Procedure:

-

All glassware should be oven-dried and assembled hot under a stream of inert gas (N2 or Ar).

-

In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous toluene.

-

Introduce the this compound monomer into the flask via syringe.

-

The flask is then placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50°C).

-

In a separate Schlenk tube, prepare the catalyst solution by dissolving the metallocene catalyst in a small amount of toluene.

-

To the monomer solution, add the MAO cocatalyst solution via syringe. The amount of MAO is typically in large excess relative to the zirconium catalyst (e.g., Al/Zr ratio of 1000:1).

-

Initiate the polymerization by injecting the prepared metallocene catalyst solution into the monomer/MAO mixture.

-

Allow the reaction to proceed for the desired time (e.g., 1-4 hours), monitoring for any changes in viscosity.

-

Terminate the polymerization by adding an excess of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it with a dilute HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol.

-

Dry the resulting polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

Diagram: Ziegler-Natta Polymerization Workflow

References

Application Notes and Protocols: 2,5-Diphenyl-1-hexene in Organic Synthesis

Note to the Reader: Extensive literature searches for specific applications and detailed experimental protocols for the use of 2,5-diphenyl-1-hexene in organic synthesis did not yield established methodologies or significant use cases. This compound does not appear to be a commonly utilized building block or reagent in published synthetic routes. The information provided below is based on the chemical properties of this compound and data available for structurally related compounds. The protocols and pathways are presented as potential or theoretical applications grounded in fundamental principles of organic chemistry.

Introduction

This compound is an unsaturated hydrocarbon featuring a terminal double bond and two phenyl substituents.[1] Its structure suggests potential for various chemical transformations, including reactions of the alkene and aromatic rings. While specific applications in drug development or complex molecule synthesis are not documented, its functionalities offer theoretical utility in several areas of organic synthesis.

Chemical and Physical Properties: [1]

| Property | Value |

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 32375-29-4 |

| Appearance | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Potential Synthetic Applications

Based on its structure, this compound could serve as a substrate in several fundamental organic reactions. These potential applications are theoretical and would require experimental validation.

-

Electrophilic Addition to the Alkene: The terminal double bond is susceptible to electrophilic attack, allowing for the introduction of various functional groups.

-

Hydroboration-Oxidation: This two-step reaction could be used to synthesize the corresponding anti-Markovnikov alcohol, 2,5-diphenyl-1-hexanol.

-

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further transformations.

-

Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield 2,5-diphenylhexane.[2]

-

Polymerization: As a vinyl compound, it could potentially undergo polymerization, although this is not a documented application.[3][4][5]

The phenyl groups can also undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the alkene.

Experimental Protocols (Theoretical)

The following are hypothetical protocols for reactions involving this compound, based on standard organic chemistry procedures.

Protocol 3.1: Synthesis of 2,5-Diphenyl-1-hexanol via Hydroboration-Oxidation

This protocol describes the theoretical conversion of this compound to the corresponding primary alcohol.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of BH₃·THF in THF to the flask.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude alcohol by column chromatography on silica gel.

Protocol 3.2: Synthesis of 2,5-Diphenylhexane via Catalytic Hydrogenation

This protocol outlines the theoretical reduction of the alkene functionality.

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 10%

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diphenylhexane.[2]

-

If necessary, purify the product by column chromatography.

Visualization of Potential Synthetic Pathways

The following diagrams illustrate the potential transformations of this compound.

References

Subject: Application Notes and Protocols for 2,5-Diphenyl-1-hexene in Palladium-Catalyzed Reactions

To: Researchers, Scientists, and Drug Development Professionals

Following a comprehensive literature review, it has been determined that there is a notable absence of specific published data on the catalytic applications of 2,5-diphenyl-1-hexene in palladium-catalyzed reactions. Extensive searches of scholarly articles, patents, and chemical databases did not yield specific examples of this compound being utilized as a substrate, ligand, or being the direct product of a palladium-catalyzed process.